Regiochemical Positioning Drives Electronic Property Differentiation vs. 1-Bromomethyl and 7-Bromomethyl Isomers
The C-5 bromomethyl substitution yields a computed XLogP3 of 2.2, which is 0.2 log units lower than the 1-bromomethyl isomer (XLogP3 = 2.4), indicating reduced lipophilicity that may translate to improved aqueous solubility and a lower risk of promiscuous target engagement [1]. The TPSA of 9.2 Ų is identical across the 5-, 1-, and 7-bromomethyl regioisomers, confirming that logP differences arise from electronic rather than topological factors [1]. This distinction is critical for CNS drug discovery programs where ligand lipophilicity directly correlates with blood–brain barrier penetration and off-target binding [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 (CAS 2138026-85-2, C-5 bromomethyl) |
| Comparator Or Baseline | 1-bromomethyl isomer (CAS 99070-15-2) XLogP3 = 2.4; parent isochroman XLogP3 ≈ 1.8 |
| Quantified Difference | ΔXLogP3 = -0.2 vs. 1-bromomethyl isomer; ΔXLogP3 = +0.4 vs. unsubstituted isochroman |
| Conditions | XLogP3 algorithm v3.0, PubChem computed properties, 2025 release |
Why This Matters
The 0.2 log unit reduction in lipophilicity versus the 1-substituted isomer may offer a measurable advantage for CNS-targeted libraries by reducing the risk of exceeding Lipinski's logP threshold, thereby improving lead-likeness.
- [1] PubChem computed properties: CID 6069332 (5-bromomethyl), CID 23288828 (1-bromomethyl). XLogP3 values retrieved 2025. View Source
- [2] Wager, T.T.; et al. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties. ACS Chemical Neuroscience, 2010, 1 (7), 420–434. View Source
